2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide
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Overview
Description
2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE is a complex organic compound that features a thiazole ring, a pyridazine ring, and an acetamide group. The presence of these functional groups suggests that the compound may exhibit a range of biological activities and chemical reactivity. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides . The pyridazine ring can be synthesized via the condensation of hydrazines with 1,4-diketones
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and solvent systems that favor the desired reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .
Chemical Reactions Analysis
Types of Reactions
2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkyl halides, and nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer activities and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate biochemical pathways, leading to its observed biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE is unique due to its combination of a thiazole ring, a pyridazine ring, and an acetamide group. This unique structure may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Properties
Molecular Formula |
C23H20N4OS2 |
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Molecular Weight |
432.6 g/mol |
IUPAC Name |
N-(3-methylphenyl)-2-[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide |
InChI |
InChI=1S/C23H20N4OS2/c1-15-7-6-10-18(13-15)25-20(28)14-29-21-12-11-19(26-27-21)22-16(2)24-23(30-22)17-8-4-3-5-9-17/h3-13H,14H2,1-2H3,(H,25,28) |
InChI Key |
UKHOURDJZDLSIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=CC=C4)C |
Origin of Product |
United States |
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